2-bromo-1-cyclohexylethanol
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Overview
Description
2-Bromo-1-cyclohexylethanol is an organic compound with the molecular formula C8H15BrO It is a brominated alcohol, where a bromine atom is attached to the first carbon of the ethyl chain, and a hydroxyl group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-cyclohexylethanol can be synthesized through the bromination of 1-cyclohexylethanol. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent. The process can be carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 1-cyclohexylethanol is reacted with HBr in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclohexylethanol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1-cyclohexylethanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to form 1-cyclohexylethane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: 1-Cyclohexylethanol.
Oxidation: Cyclohexylacetone or cyclohexylacetaldehyde.
Reduction: 1-Cyclohexylethane.
Scientific Research Applications
2-Bromo-1-cyclohexylethanol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclohexylethanol involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-cyclohexylethane: Similar structure but with the bromine atom on the second carbon.
2-Bromo-1-cyclohexylpropane: Similar structure but with an additional carbon in the chain.
2-Bromo-1-cyclohexylmethanol: Similar structure but with a methanol group instead of ethanol
Uniqueness
Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-1-cyclohexylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMQUWLINDTINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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